molecular formula C8H14O B1427220 2-Cyclopropylcyclopentan-1-ol CAS No. 1340508-82-8

2-Cyclopropylcyclopentan-1-ol

Cat. No. B1427220
M. Wt: 126.2 g/mol
InChI Key: YCLGFJXLPJCBRA-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclopentan-1-ol is a chemical compound with the molecular formula C8H14O . Its molecular weight is 126.20 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylcyclopentan-1-ol consists of a cyclopentane ring with a cyclopropyl group and a hydroxyl group attached . For a more detailed analysis, tools like MolView can be used to visualize the 3D structure of the molecule.

Scientific Research Applications

Physical Properties and Theoretical Interpretation

Research on the physical properties of compounds structurally related to 2-Cyclopropylcyclopentan-1-ol, such as alkanols and cycloalkanes, has been conducted. Oswal et al. (2004) explored the speeds of sound, isentropic compressibilities, and excess molar volumes of alkanols with cycloalkanes, providing insights into their interactions and molecular behavior. This study contributes to understanding the fundamental properties that might influence the behavior of 2-Cyclopropylcyclopentan-1-ol in similar environments (Oswal, Prajapati, Ghael, & Ijardar, 2004).

Synthetic Applications

On the synthetic front, Bouzidi and Gozzi (2008) demonstrated the application of experimental design and optimization in the synthesis of benzyl-1-cyclopentan-1-ol through a Grignard reaction, underscoring the importance of methodological approaches in chemical synthesis. This work implies potential strategies for optimizing the synthesis of 2-Cyclopropylcyclopentan-1-ol and related compounds (Bouzidi & Gozzi, 2008).

Biological Activities

In terms of biological applications, research into compounds containing cyclopropane moieties, which are structurally similar to 2-Cyclopropylcyclopentan-1-ol, has been extensive. The versatility of the cyclopropyl fragment in drug molecules has been highlighted by Talele (2016), who discussed its role in enhancing potency and reducing off-target effects in preclinical/clinical drug molecules. This suggests potential pharmacological applications for 2-Cyclopropylcyclopentan-1-ol derivatives in future drug development (Talele, 2016).

Future Directions

Research by Davis and Brewster (2004) on cyclodextrin-based pharmaceutics, although not directly related to 2-Cyclopropylcyclopentan-1-ol, provides a glimpse into future applications of cyclodextrins and related oligomers in drug delivery systems. This could suggest avenues for the use of 2-Cyclopropylcyclopentan-1-ol in complexation or modification to enhance the bioavailability of drugs, leveraging the unique properties of cycloalkanes and their derivatives (Davis & Brewster, 2004).

properties

IUPAC Name

2-cyclopropylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-3-1-2-7(8)6-4-5-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLGFJXLPJCBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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